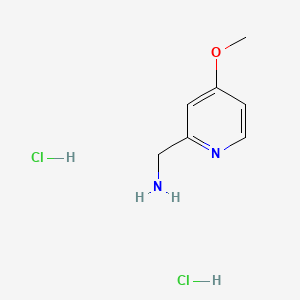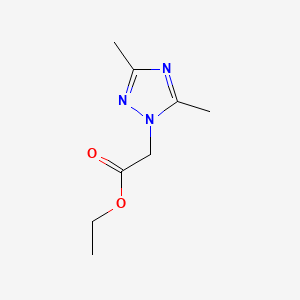
5-Fluoropicolinohydrazide
Übersicht
Beschreibung
5-Fluoropicolinohydrazide is a chemical compound with the CAS Number: 1254073-41-0 . It has a molecular weight of 155.13 and its IUPAC name is 5-fluoro-2-pyridinecarbohydrazide . The InChI code for this compound is 1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) .
Molecular Structure Analysis
The molecular formula of 5-Fluoropicolinohydrazide is C6H6FN3O . The InChI code for this compound is 1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) .Physical And Chemical Properties Analysis
5-Fluoropicolinohydrazide is a pale-yellow to yellow-brown solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Mechanisms of Action and Clinical Strategies
5-Fluorouracil (5-FU) is widely utilized in cancer treatment, leveraging its mechanism of action to increase anticancer activity. Despite advancements in understanding its mechanisms and developing strategies to enhance its effectiveness, resistance to 5-FU poses significant clinical challenges. Identifying genes involved in resistance to 5-FU could offer new therapeutic targets or predictive biomarkers for chemotherapy based on 5-FU (Longley, Harkin, & Johnston, 2003).
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 5-FU and its metabolites in colon cancer patients reveals significant inter-patient variability, which impacts efficacy and toxicity. Understanding the pharmacokinetics and pharmacodynamics of 5-FU and its metabolites is crucial for optimizing therapeutic efficacy and managing toxicity (Casale et al., 2004).
Pharmacogenetics in Colorectal Cancer Therapy
The combination of irinotecan with 5-FU/folinic acid or oxaliplatin with 5-FU/folinic acid significantly improves response rates and survival in metastatic colorectal cancer. However, systemic therapy's side effects necessitate the identification of biomarkers to optimize drug choice, combination, and dosage for individual patients, underscoring the importance of a personalized approach in colorectal cancer therapy (Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Synergistic Antitumor Effects
Research indicates that certain compounds, when combined with 5-FU, can synergize its antitumor effects against hepatocellular carcinoma cells. These findings suggest potential avenues for enhancing the therapeutic efficacy of 5-FU through combination treatments (Xu et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoropyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQAPTYIHXUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717356 | |
| Record name | 5-Fluoropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropicolinohydrazide | |
CAS RN |
1254073-41-0 | |
| Record name | 5-Fluoropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

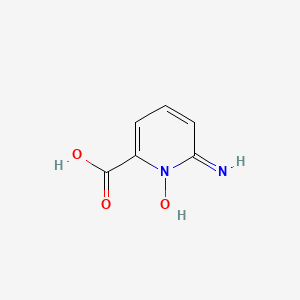
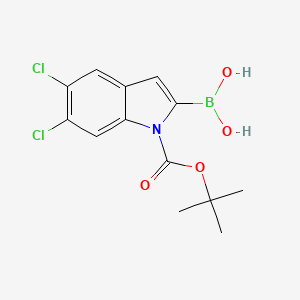


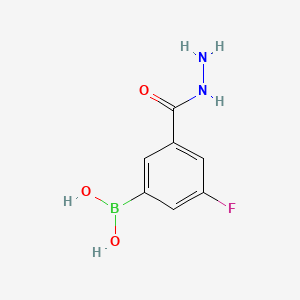
![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)


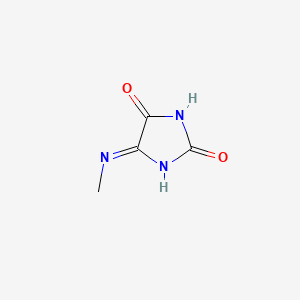

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
